

# In Vitro Characterization of LAS191859: A Technical Guide

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## Compound of Interest

Compound Name: LAS191859

Cat. No.: B608470

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## Introduction

**LAS191859** is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2).[1] CRTh2 is a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammatory responses. Its natural ligand is prostaglandin D2 (PGD2). By blocking the interaction of PGD2 with CRTh2, **LAS191859** is being investigated for its therapeutic potential in inflammatory conditions such as asthma.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of **LAS191859**, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

## Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological parameters of **LAS191859**.

Table 1: Receptor Binding Affinity and Potency

Parameter	Species	Value	Assay Type
IC50	Human	9.58 nM	[35S]GTPyS binding assay[1]
IC50	Rat	14 nM	Not Specified
IC50	Mouse	15.5 nM	Not Specified
IC50	Guinea Pig	7.6 nM	Not Specified

Table 2: Receptor Binding Kinetics

Parameter	Value	Unit	Assay Type
Residence Time (t1/2)	21	hours	Radioligand binding assay[1]

## Experimental Protocols

### [35S]GTPyS Binding Assay

This assay was utilized to determine the potency of **LAS191859** in inhibiting the activation of the CRTh2 receptor.

#### Methodology:

- **Membrane Preparation:** Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTh2 receptor.
- **Assay Buffer:** The assay was performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, and 0.1% BSA, at a pH of 7.4.
- **Reaction Mixture:** The reaction mixture included the cell membranes, 30 μM GDP, and 0.1 nM [35S]GTPyS.
- **Compound Incubation:** Various concentrations of **LAS191859** were pre-incubated with the membranes for 15 minutes at 30°C.

- **Agonist Stimulation:** The reaction was initiated by the addition of the CRTh2 agonist PGD2 at its EC80 concentration.
- **Incubation:** The mixture was incubated for 30 minutes at 30°C.
- **Termination and Scintillation Counting:** The reaction was terminated by rapid filtration, and the amount of bound [35S]GTPyS was quantified using a scintillation counter.
- **Data Analysis:** The IC50 values were calculated from the concentration-response curves.

## Receptor Residence Time Determination

The long receptor residence time of **LAS191859** was a key differentiating feature.[\[1\]](#)

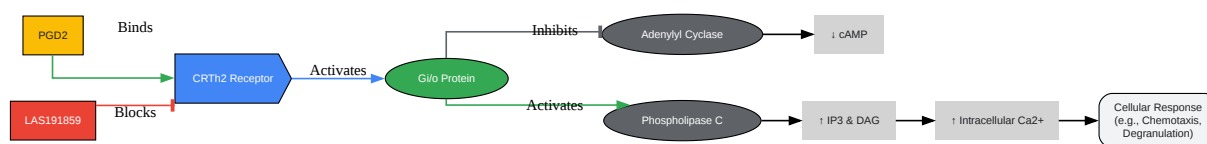
Methodology:

- **Cell Line:** CHO cells expressing the human CRTh2 receptor were used.
- **Radioligand:** A radiolabeled form of a CRTh2 antagonist was used to trace binding.
- **Association Phase:** The cells were incubated with the radioligand to allow for binding to the CRTh2 receptor.
- **Dissociation Phase:** Dissociation was initiated by the addition of a high concentration of an unlabeled CRTh2 antagonist.
- **Time Points:** Samples were taken at various time points to measure the amount of radioligand still bound to the receptors.
- **Quantification:** The amount of bound radioligand was determined by scintillation counting.
- **Data Analysis:** The dissociation rate constant ( $k_{off}$ ) was determined, and the residence time ( $1/k_{off}$ ) was calculated.

## Signaling Pathway and Experimental Workflow

### CRTh2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of PGD2 to the CRTh2 receptor, leading to downstream cellular responses. **LAS191859** acts by blocking this initial binding step.

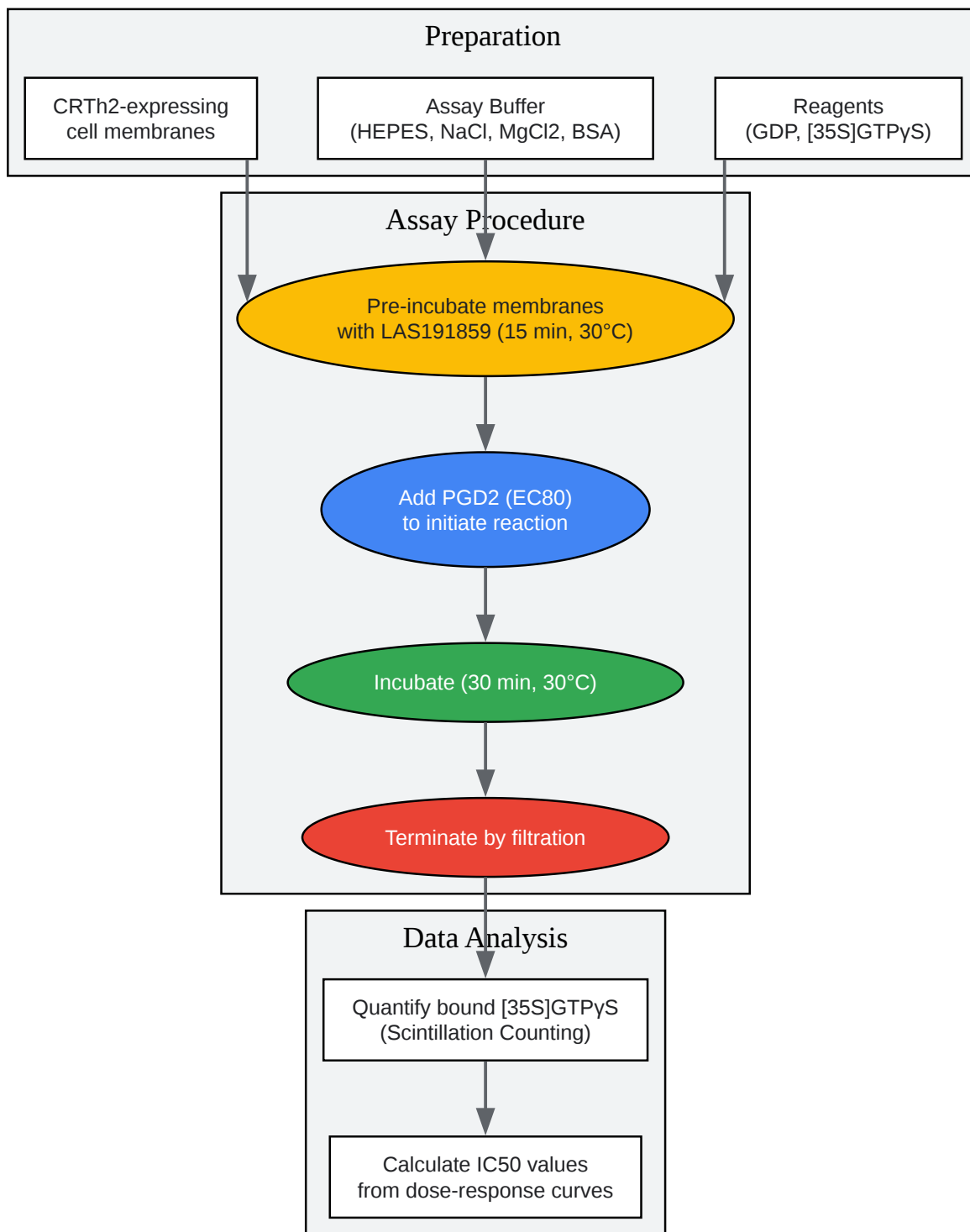


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Caption: CRTh2 receptor signaling pathway and the inhibitory action of **LAS191859**.

## Experimental Workflow for [35S]GTPyS Binding Assay

The following diagram outlines the key steps in the [35S]GTPyS binding assay used to determine the potency of **LAS191859**.



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Caption: Workflow for the  $[35\text{S}]\text{GTP}\gamma\text{S}$  functional assay.

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## References

- 1. Pharmacological characterization of CRTh2 antagonist LAS191859: Long receptor residence time translates into long-lasting in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
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